3-(Methoxymethyl)benzoate

Description

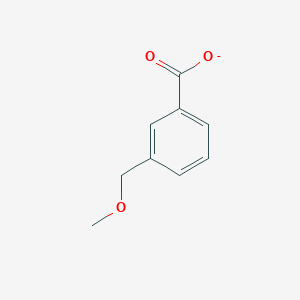

3-(Methoxymethyl)benzoate is an organic ester characterized by a benzoate backbone substituted with a methoxymethyl (-CH₂OCH₃) group at the 3-position of the aromatic ring. This compound serves as a critical synthetic intermediate in pharmaceutical and materials chemistry, particularly for designing phenethylamine analogs and bioactive molecules . Its structural uniqueness lies in the ether-linked methoxymethyl substituent, which influences its electronic properties, solubility, and reactivity compared to other benzoate derivatives.

Properties

Molecular Formula |

C9H9O3- |

|---|---|

Molecular Weight |

165.17 g/mol |

IUPAC Name |

3-(methoxymethyl)benzoate |

InChI |

InChI=1S/C9H10O3/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3,(H,10,11)/p-1 |

InChI Key |

ZPBMOTGPFVLBMN-UHFFFAOYSA-M |

Canonical SMILES |

COCC1=CC(=CC=C1)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Methoxymethyl)benzoate can be synthesized through the esterification of 3-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while reducing the reaction time .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxyl group.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: 3-methoxybenzoic acid.

Reduction: 3-(Methoxymethyl)benzyl alcohol.

Substitution: Various substituted benzoates depending on the substituent used.

Scientific Research Applications

3-(Methoxymethyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release methanol and 3-methoxybenzoic acid, which can further interact with biological pathways. The methoxy group can participate in hydrogen bonding and other interactions with biomolecules, influencing their activity .

Comparison with Similar Compounds

Structural Isomerism and Substituent Effects

Regioisomeric Methoxymethyl Benzoates

A 2025 study compared 3-(methoxymethyl)benzoate with its 2- and 4-positional isomers under electron ionization (EI) mass spectrometry. Key findings include:

- Fragmentation Pathways : The 3-substituted isomer exhibited distinct cleavage patterns due to steric and electronic effects. For example, the methoxymethyl group at the 3-position stabilized ortho-directed fragmentation, whereas the 2- and 4-isomers favored para-directed pathways .

- Synthetic Utility : The 3-substituted variant is preferred for synthesizing phenethylamine derivatives due to its optimal steric profile for subsequent functionalization .

Ethoxy vs. Methoxymethyl Substitutents

Ethoxy-substituted benzoates (e.g., ethyl 3-methoxybenzoate ) differ in oxygen positioning and polarity:

- Polarity : Methoxymethyl groups introduce greater hydrophilicity than ethoxy (-OCH₂CH₃) substituents due to the additional methylene spacer.

- Fragmentation Stability : Methoxymethyl derivatives show enhanced stability under EI conditions compared to ethoxy analogs, as observed in mass spectral studies .

Functional Group Variations

Ester Group Modifications

- Methyl vs. Ethyl Esters : Ethyl 3-methoxybenzoate (CAS 10259-22-0) demonstrates lower volatility and higher lipophilicity than its methyl ester counterpart, making it more suitable for sustained-release formulations .

- Nitrooxy-Methyl Derivatives: The 3-[(nitrooxy)-methyl]benzoate ester of losartan exhibits dual AT1 antagonist and nitric oxide donor activity, highlighting the pharmacological versatility of benzoate scaffolds .

Complex Substituents in Marine Benzoates

Marine-derived analogs, such as 2-(7-(2-ethylbutyl)-2,3,4,4a,6,7-hexahydro-2-oxopyrano-[3,2b]-pyran-3-yl)-ethyl benzoate, feature extended alkyl chains and fused ring systems. These compounds display antibacterial activity, though this compound lacks such bioactivity due to its simpler structure .

Base-Mediated Hydrolysis

Methyl 3-(benzoxy)-5-methoxybenzoate (5) undergoes hydrolysis in ethanol/water with NaOH to yield carboxylate intermediates, a method applicable to this compound synthesis .

Nucleophilic Substitution

Reactions involving methyl 3-(bromomethyl)benzoate (3a) and indole derivatives (e.g., 6-bromoindole) highlight the utility of halogenated benzoates in constructing complex molecules, such as HIV-1 fusion inhibitors .

Physicochemical and Spectral Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.